molecular formula C9H8ClF3O3S B13557478 (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride

(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride

Katalognummer: B13557478
Molekulargewicht: 288.67 g/mol
InChI-Schlüssel: QCGMFZDHFNDTOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride is an organic compound that features a trifluoromethyl group, a methoxy group, and a methanesulfonyl chloride group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride typically involves the introduction of the methanesulfonyl chloride group to a pre-existing aromatic compound. One common method involves the reaction of (3-Methoxy-4-(trifluoromethyl)phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and biaryl compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Trifluoromethyl)phenylmethanesulfonyl chloride
  • (3-Methoxyphenyl)methanesulfonyl chloride
  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanesulfonyl chloride

Uniqueness

(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly useful in specific synthetic applications where these properties are advantageous.

Eigenschaften

Molekularformel

C9H8ClF3O3S

Molekulargewicht

288.67 g/mol

IUPAC-Name

[3-methoxy-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H8ClF3O3S/c1-16-8-4-6(5-17(10,14)15)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3

InChI-Schlüssel

QCGMFZDHFNDTOF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CS(=O)(=O)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.